(S)-1-(5-Bromo-3-fluoropyridin-2-yl)ethan-1-amine hydrochloride
Overview
Description
(S)-1-(5-Bromo-3-fluoropyridin-2-yl)ethan-1-amine hydrochloride is a chemical compound that belongs to the class of substituted pyridines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(5-Bromo-3-fluoropyridin-2-yl)ethan-1-amine hydrochloride typically involves multi-step organic reactions. One common approach is to start with a substituted pyridine derivative, followed by halogenation, amination, and resolution of the enantiomers to obtain the desired (S)-enantiomer. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(5-Bromo-3-fluoropyridin-2-yl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents like hydrogen or metal hydrides.
Substitution: The halogen atoms (bromo and fluoro) in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the reaction outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce a wide range of substituted pyridine derivatives.
Scientific Research Applications
(S)-1-(5-Bromo-3-fluoropyridin-2-yl)ethan-1-amine hydrochloride has several scientific research applications, including:
Medicinal Chemistry: The compound may serve as a building block for the synthesis of pharmaceutical agents, particularly those targeting neurological or inflammatory conditions.
Organic Synthesis: It can be used as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new materials and chemicals.
Material Science: The compound’s unique properties may be exploited in the design of novel materials with specific electronic or optical characteristics.
Mechanism of Action
The mechanism of action of (S)-1-(5-Bromo-3-fluoropyridin-2-yl)ethan-1-amine hydrochloride depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to therapeutic effects. The pathways involved can include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (S)-1-(5-Bromo-3-fluoropyridin-2-yl)ethan-1-amine hydrochloride include other substituted pyridines with different halogen or amine substitutions. Examples include:
- (S)-1-(5-Chloro-3-fluoropyridin-2-yl)ethan-1-amine hydrochloride
- (S)-1-(5-Bromo-3-chloropyridin-2-yl)ethan-1-amine hydrochloride
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields.
Properties
IUPAC Name |
(1S)-1-(5-bromo-3-fluoropyridin-2-yl)ethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrFN2.ClH/c1-4(10)7-6(9)2-5(8)3-11-7;/h2-4H,10H2,1H3;1H/t4-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFTGWIAATSQRMV-WCCKRBBISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=C(C=N1)Br)F)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=C(C=C(C=N1)Br)F)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrClFN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.51 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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